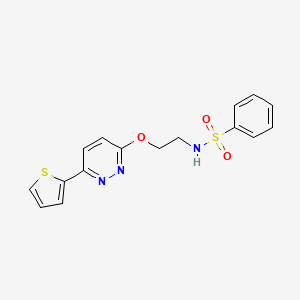
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H15N3O3S2, with a molecular weight of 361.43 g/mol. The compound features a unique structure that combines thiophene and pyridazine moieties linked through an ether bond, which may contribute to its distinctive biological properties .
Biological Activity Overview
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. These compounds have demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning these compounds as promising candidates for antibiotic development.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, although specific data on its efficacy against particular types of cancer remain limited. Further investigation into its mechanisms could reveal more about its potential role in cancer therapy.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar to other sulfonamides, it may interfere with bacterial DNA replication by inhibiting essential enzymes involved in nucleic acid synthesis.
- Targeting Specific Pathways : The compound's unique structure allows it to interact with specific biological targets, potentially leading to selective toxicity against pathogens or cancer cells without affecting normal human cells .
Antibacterial Activity
A study highlighted that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating strong antibacterial potency compared to reference drugs like ampicillin and streptomycin .
| Pathogen | MIC (μg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 0.012 | Ampicillin |
| Streptococcus pneumoniae | 0.03 | Streptomycin |
Anticancer Activity
In a case study involving several synthesized derivatives, some exhibited potent anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations.
科学的研究の応用
Based on the search results, here's what is known about the compound "4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" and related compounds:
Chemical Information
4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Is a complex organic compound with fluorine, thiophene, pyridazine, and benzenesulfonamide moieties.
- The synthesis involves multiple steps, including formation of the pyridazine ring, introduction of the thiophene moiety, attachment of the benzenesulfonamide group, and incorporation of the fluorine atom.
Related Compounds:
- N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide has a molecular weight of 362.4 and the molecular formula C15H14N4O3S2 .
- N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide has a molecular weight of 367.5 and the molecular formula C14H13N3O3S3 .
Potential Applications
While the search results do not specifically detail the applications of "4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide", they do provide information on related compounds and heterocycles that may suggest potential applications:
- Antiviral Agents: N-heterocycles, including pyrazole and thiadiazole derivatives, have demonstrated antiviral activity .
- Thiadiazole Derivatives: Some thiadiazole derivatives have shown potency against the tobacco mosaic virus (TMV) . One derivative containing 4-chlorophenyl was found to have a curative effect against TMV .
- Benzenesulfonamide Derivatives: A benzenesulfonamide derivative was found to be a negative allosteric modulator .
特性
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,13-5-2-1-3-6-13)17-10-11-22-16-9-8-14(18-19-16)15-7-4-12-23-15/h1-9,12,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXJVZTIYYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













